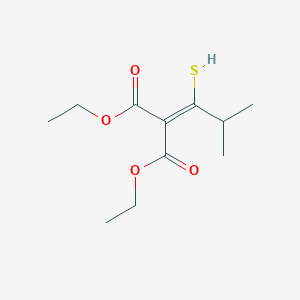
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is an organic compound with a complex structure that includes ester and sulfanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl sulfide: Contains a sulfanyl group but lacks the ester functionality.
Methyl propanedioate: Similar ester structure but without the sulfanyl group.
Uniqueness
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is unique due to the combination of ester and sulfanyl functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
89745-60-8 |
|---|---|
Molekularformel |
C11H18O4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
diethyl 2-(2-methyl-1-sulfanylpropylidene)propanedioate |
InChI |
InChI=1S/C11H18O4S/c1-5-14-10(12)8(9(16)7(3)4)11(13)15-6-2/h7,16H,5-6H2,1-4H3 |
InChI-Schlüssel |
MYXZIILRMJOMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(C)C)S)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



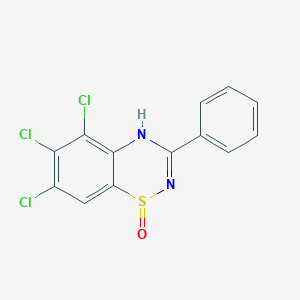
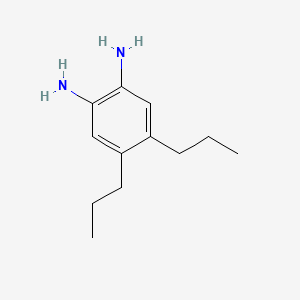
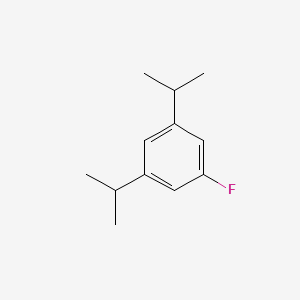
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
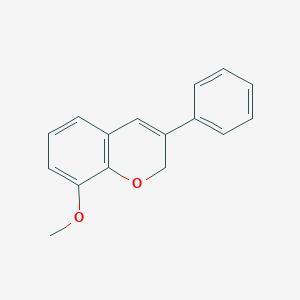
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
